Hydroxysulochrin

Vue d'ensemble

Description

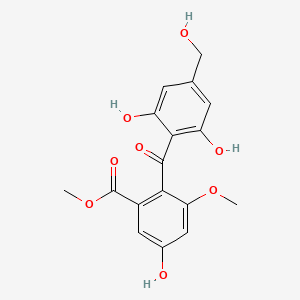

Hydroxysulochrin: is a fungal metabolite and plant growth regulator that has been found in the fungus Aureobasidium . It is known for its ability to inhibit tea pollen tube growth, making it a compound of interest in agricultural and biological research . The chemical structure of this compound includes a benzophenone skeleton, which contributes to its biological activity .

Préparation des Méthodes

Voies de Synthèse et Conditions de Réaction: this compound can be isolated from the culture filtrate of Aureobasidium sp. grown on a malt extract medium . The fungus is cultured stationarily at 24°C for 35 days. The culture filtrate is then adjusted to pH 2.0 and extracted with ethyl acetate (EtOAc). The EtOAc extract is fractionated by silica gel column chromatography and further separated by preparative thin-layer chromatography (TLC). Final purification is achieved by recrystallization .

Méthodes de Production Industrielle: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures .

Mécanisme D'action

Target of Action

Hydroxysulochrin primarily targets tea pollen . It acts as a growth inhibitor, affecting the development and proliferation of tea pollen tubes .

Mode of Action

It is known that it inhibits the growth of tea pollen tubes . This suggests that it may interact with specific receptors or enzymes involved in pollen tube growth, thereby disrupting normal cellular processes.

Result of Action

This compound has been shown to inhibit tea pollen tube growth by 41% at a concentration of 100 mg/l .

Analyse Biochimique

Cellular Effects

Hydroxysulochrin has been observed to have an inhibitory effect on the growth of tea pollen tubes This suggests that it may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroxysulochrin can be isolated from the culture filtrate of Aureobasidium sp. grown on a malt extract medium . The fungus is cultured stationarily at 24°C for 35 days. The culture filtrate is then adjusted to pH 2.0 and extracted with ethyl acetate (EtOAc). The EtOAc extract is fractionated by silica gel column chromatography and further separated by preparative thin-layer chromatography (TLC). Final purification is achieved by recrystallization .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures .

Analyse Des Réactions Chimiques

Types de Réactions: Hydroxysulochrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Réactifs et Conditions Courants:

Oxydation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Réduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Produits Majeurs: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .

Applications de la Recherche Scientifique

This compound has several scientific research applications:

Régulation de la Croissance des Plantes: It inhibits tea pollen tube growth by 41% at a concentration of 100 mg/L, making it useful in agricultural research for controlling plant reproduction.

Études Biologiques: Its selective action on tea pollen tubes without affecting lettuce seedling root growth makes it a valuable tool for studying plant growth mechanisms.

Recherche Médicinale:

Applications Industrielles: Its role as a plant growth regulator could be explored for developing new herbicides or growth inhibitors.

Mécanisme d'Action

This compound primarily targets tea pollen, acting as a growth inhibitor . It is believed to interact with specific receptors or enzymes involved in pollen tube growth, thereby disrupting normal cellular processes. This interaction leads to the inhibition of tea pollen tube growth by 41% at a concentration of 100 mg/L .

Applications De Recherche Scientifique

Hydroxysulochrin, a bioactive compound derived from fungi, exhibits a range of applications, particularly as a plant growth regulator . This compound, along with sulochrin, was first isolated from the culture filtrate of Aureobasidium sp., a fungus grown on malt extract medium .

Scientific Research Applications

Plant Growth Regulation: this compound has been identified as a plant growth regulator .

- Tea Pollen Growth Inhibition: this compound inhibits tea pollen tube growth. At a concentration of 100 mg/l, it reduces growth by 41% .

*It is important to note that this compound does not inhibit the growth of lettuce seedlings at concentrations ranging from 0.1 mg/l to 100 mg/l .

Bioactivity and Synthesis

*Fungi are an attractive source for synthesizing structurally novel metabolites, which leads to the discovery of new drugs . Benzophenones, including this compound, have a rich nucleophilic nucleus, inspiring chemists and pharmacologists to synthesize derivatives for new medicines .

Antimicrobial and Cytotoxic Activities:

- Some related compounds, such as disulochrin, exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus . However, clearanol C, another compound derived from fungi, shows weak inhibitory activity against Candida albicans biofilm formation .

- Research indicates that certain compounds from natural sources, display cytotoxicity against various cancer cell lines . For instance, some compounds have shown activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .

Other Activities

- Ary Hydrocarbon Receptor (AhR) Ligand: Methylsulochrin is identified as a partial agonist for the Aryl Hydrocarbon Receptor (AhR) . Activation of AhR is associated with inflammatory responses .

Data Table: Fungal Benzophenones and Their Sources

| Compound | Source | Host/Occurrence | Location |

|---|---|---|---|

| 14-de-O-Methyl-5-methoxysulochrin | Aspergillus europaeus (WZXY-SX-4-1) | Xestospongia testudinaria (sponge) | Weizhou Island, Guangxi, China |

| 5-Methoxysulochrin | Aspergillus europaeus (WZXY-SX-4-1) | Xestospongia testudinaria (sponge) | Weizhou Island, Guangxi, China |

| 14-O-Demethylsulochrin | Aspergillus europaeus (WZXY-SX-4-1) | Xestospongia testudinaria (sponge) | Weizhou Island, Guangxi, China |

| This compound | Aureobasidium sp. | Litter layer | Hirosawa, Japan |

| This compound | Penicillium sp. | Acanthus ilicifolius (Mangrove) | Beibu gulf, Guangxi, China |

| 2-(3,5-Dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | Aspergillus flavipes (PJ03-11) | Wetland mud | Panjin Red Beach, Liaoning, China |

| Monochlorsulochrin | Penicillium sp. (PSU-RSPG99) | Soil sample | Rajjaprabha Dam, Surat Thani, Thailand |

| Dihydrogeodin | Aspergillus sp. (F1) | Trewia nudiflora (seeds) | Yunnan, China |

Case Studies and Research Findings

- This compound as a Tea Pollen Growth Inhibitor: this compound, along with sulochrin, was isolated from Aureobasidium sp. and found to inhibit tea pollen tube growth, demonstrating its potential as a plant growth regulator .

- Bioactive Compounds from Microbial Mats: Research on fungal isolates from microbial mats has led to the discovery of new compounds like clearanols and disulochrin, showcasing the potential of microbial communities as sources of bioactive secondary metabolites .

- Phenolic Compounds and Diabetes: Phenolic compounds, including some structurally related to this compound, are being explored for their antidiabetic properties and their role in managing glucose homeostasis .

UV Protection

Comparaison Avec Des Composés Similaires

Hydroxysulochrin can be compared with other similar compounds, such as sulochrin, deoxycyclopaldic acid, and chloroisosulochrin .

Sulochrin: Both this compound and sulochrin are isolated from sp.

Deoxycyclopaldic Acid: This compound, produced by Penicillium sp., also acts as a plant growth regulator but has a different chemical structure.

Chloroisosulochrin: Produced by Pestalotiopsis theae, this compound has similar plant growth regulatory properties but includes a chlorine atom in its structure.

This compound’s uniqueness lies in its selective inhibition of tea pollen tube growth without affecting other plant species, making it a valuable tool for targeted agricultural applications .

Activité Biologique

Hydroxysulochrin is a benzophenone derivative isolated from various fungal species, particularly from the genus Aureobasidium. This compound has garnered attention due to its diverse biological activities, including plant growth regulation and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Structure and Isolation

This compound (C15H12O4) is structurally characterized as a benzophenone derivative. It was first isolated from the culture filtrate of Aureobasidium species, specifically noted for its inhibitory effects on tea pollen germination. The structural elucidation of this compound confirms its classification within the larger family of benzophenones, which are known for various bioactive properties .

1. Plant Growth Regulation

This compound has been identified as a potent growth inhibitor for tea pollen. In studies conducted by Kato et al., it was demonstrated that this compound effectively suppresses the germination of tea pollen grains, indicating its potential use as a natural herbicide or growth regulator in agricultural practices .

Table 1: Effects of this compound on Tea Pollen Germination

| Concentration (µM) | Germination Rate (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing natural antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

3. Antiviral Properties

Recent studies have explored the antiviral potential of this compound, particularly against viruses like SARS-CoV-2. Molecular docking studies have suggested that this compound can interact with viral proteins, potentially inhibiting viral replication . This opens avenues for further research into its application in antiviral drug development.

Case Studies and Research Findings

A significant case study involved the evaluation of this compound's effects on plant growth inhibition. In controlled experiments, varying concentrations were applied to tea plants, demonstrating a clear dose-dependent response in pollen germination rates. These findings support the compound's role as a natural herbicide .

Moreover, this compound's antimicrobial effects were highlighted in a study where it was tested against multi-drug resistant bacterial strains. The results indicated that this compound could serve as a lead compound for developing new antibiotics .

Propriétés

IUPAC Name |

methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOMOWYVKWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Hydroxysulochrin and where has it been found?

A2: this compound is a natural product primarily isolated from fungal species. Notably, it was found in the culture filtrate of Aureobasidium sp. grown on a malt extract medium. [] It has also been isolated from the marine-derived fungus Penicillium glabrum. [] The structure of this compound has been elucidated using spectroscopic methods. [, ]

Q2: What is the significance of isolating this compound from a marine-derived fungus?

A4: The isolation of this compound from the marine-derived Penicillium glabrum marks only the second time this compound has been found in nature. [] This discovery highlights the potential of marine microbes as sources of novel bioactive compounds and warrants further investigation into their metabolic profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.